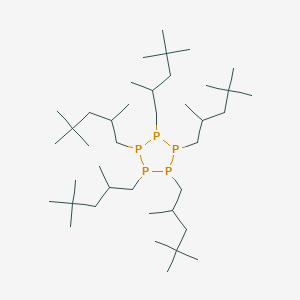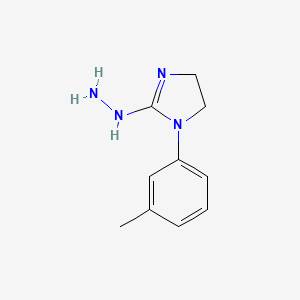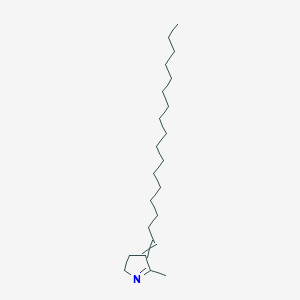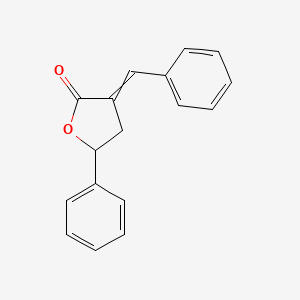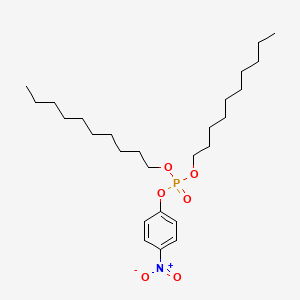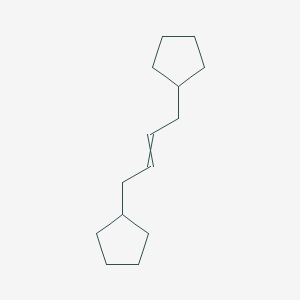
1,1'-(But-2-ene-1,4-diyl)dicyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-2-ene-1,4-diyl)dicyclopentane is an organic compound characterized by its unique structure, which includes a but-2-ene-1,4-diyl group linked to two cyclopentane rings
Vorbereitungsmethoden
The synthesis of 1,1’-(But-2-ene-1,4-diyl)dicyclopentane typically involves the reaction of cyclopentane with but-2-ene-1,4-diyl diacetate under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(But-2-ene-1,4-diyl)dicyclopentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment. The major products formed from these reactions vary based on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-2-ene-1,4-diyl)dicyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-(But-2-ene-1,4-diyl)dicyclopentane exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1’-(But-2-ene-1,4-diyl)dicyclopentane can be compared with other similar compounds, such as:
But-2-ene-1,4-diyl diacetate: This compound shares a similar but-2-ene-1,4-diyl group but differs in its overall structure and reactivity.
Cyclopentane derivatives: Various cyclopentane-based compounds exhibit different properties and applications, highlighting the uniqueness of 1,1’-(But-2-ene-1,4-diyl)dicyclopentane in terms of its specific structure and reactivity.
Eigenschaften
CAS-Nummer |
209865-43-0 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
4-cyclopentylbut-2-enylcyclopentane |
InChI |
InChI=1S/C14H24/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h5-6,13-14H,1-4,7-12H2 |
InChI-Schlüssel |
HULKFUYXWCWBDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC=CCC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


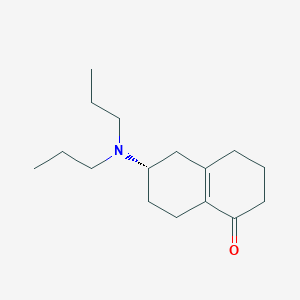
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
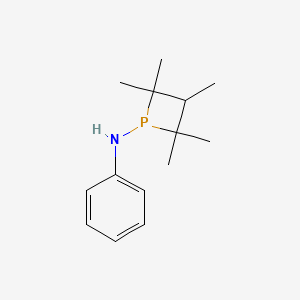

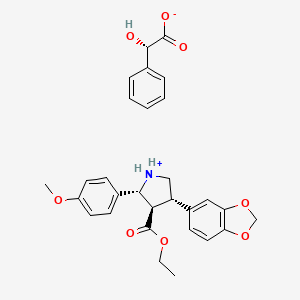
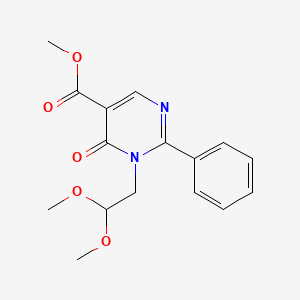

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
